molecular formula C8H14O2 B15348471 Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-

Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-

Cat. No.: B15348471
M. Wt: 142.20 g/mol
InChI Key: VPWJJORVYOPDHR-UHFFFAOYSA-N
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Description

Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: is a chemical compound with the molecular formula C8H14O2 . It belongs to the class of organic compounds known as oxiranes, which are characterized by a three-membered ring containing one oxygen atom and two carbon atoms. This compound is also referred to as a glycidyl ether derivative due to the presence of the oxirane (epoxide) functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]- typically involves the reaction of 2-ethyl-3-bromopropane with ethylene oxide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylene oxide attacks the bromopropane to form the oxirane ring.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: can undergo various types of chemical reactions, including:

  • Oxidation: : The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.

  • Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: : The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Diols, aldehydes, and carboxylic acids.

  • Reduction: : Alcohols and other reduced derivatives.

  • Substitution: : Amides, esters, and thioethers.

Scientific Research Applications

Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of biological systems and as a probe in biochemical assays.

  • Medicine: : Investigated for potential therapeutic uses, such as in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: : Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]- exerts its effects depends on the specific application

  • Enzymes: : Acting as an inhibitor or activator of specific enzymes.

  • Receptors: : Binding to receptors and modulating their activity.

  • Pathways: : Influencing metabolic or signaling pathways.

Comparison with Similar Compounds

Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: is similar to other oxirane derivatives, such as ethylene oxide and propylene oxide . it is unique in its structure and reactivity due to the presence of the ethyl and oxiranyl groups. These structural differences can lead to variations in chemical behavior and applications.

List of Similar Compounds

  • Ethylene oxide

  • Propylene oxide

  • Butylene oxide

  • Glycidyl methacrylate

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-ethyl-3-[2-(oxiran-2-yl)ethyl]oxirane

InChI

InChI=1S/C8H14O2/c1-2-7-8(10-7)4-3-6-5-9-6/h6-8H,2-5H2,1H3

InChI Key

VPWJJORVYOPDHR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(O1)CCC2CO2

Origin of Product

United States

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